Cas no 39753-81-6 (Ethyl (4-nitro-1H-pyrazol-1-yl)acetate)

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical research. The compound features a reactive nitro group at the 4-position of the pyrazole ring, enhancing its utility as an intermediate in heterocyclic chemistry. The ethyl acetate moiety provides solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable for constructing complex molecular frameworks due to its stability and compatibility with various reaction conditions. Its structural features make it suitable for developing agrochemicals, pharmaceuticals, and other specialty chemicals requiring nitro-heterocyclic scaffolds. Proper handling is recommended due to potential sensitivity to heat or shock.
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate structure
39753-81-6 structure
Product Name:Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
CAS No:39753-81-6
MF:C7H9N3O4
MW:199.164061307907
MDL:MFCD00297171
CID:2196476
PubChem ID:668285
Update Time:2025-08-10

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
    • (4-NITRO-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER
    • MFCD00297171
    • Ethyl 4-nitropyrazole-1-acetate
    • AG-205/09850060
    • AKOS000111838
    • AKOS015922361
    • CS-0124150
    • ethyl {4-nitro-1H-pyrazol-1-yl}acetate
    • D82183
    • STK349299
    • ethyl 2-(4-nitro-1h-pyrazol-1-yl)acetate
    • AS-8979
    • DB-016569
    • 1H-Pyrazole-1-acetic acid, 4-nitro-, ethyl ester
    • 39753-81-6
    • ethyl 2-(4-nitropyrazol-1-yl)acetate
    • ALBB-008664
    • SCHEMBL15895123
    • EN300-182146
    • DTXSID50349911
    • DTXCID50300981
    • MDL: MFCD00297171
    • Inchi: 1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
    • InChI Key: XDEFHGLUBFLYGV-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1C=C(C=N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 199.05930578g/mol
  • Monoisotopic Mass: 199.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 89.9Ų

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Security Information

  • HazardClass:IRRITANT

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Pricemore >>

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Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:39753-81-6)Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Order Number:A873574
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):617.0/176.0
Email:sales@amadischem.com

Additional information on Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate: A Comprehensive Overview

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate, also known by its CAS number 39753-81-6, is a compound of significant interest in the field of organic chemistry and related disciplines. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate consists of a pyrazole ring substituted with a nitro group at the 4-position and an ethoxyacetyl group at the 1-position. This unique combination of functional groups imparts distinctive chemical properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate through various routes. One prominent method involves the nucleophilic substitution reaction of an appropriate pyrazole derivative with an alkylating agent in the presence of a base. The nitro group at the 4-position plays a crucial role in directing the regioselectivity of the reaction, ensuring the formation of the desired product. Additionally, researchers have explored alternative strategies, such as microwave-assisted synthesis and catalytic methods, to optimize the reaction conditions and improve yield.

The chemical properties of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate are heavily influenced by its functional groups. The nitro group is known for its strong electron-withdrawing effect, which enhances the electrophilic character of the pyrazole ring. This makes the compound highly reactive towards nucleophilic attacks, making it a valuable intermediate in various organic transformations. Furthermore, the ethoxyacetyl group introduces additional versatility to the molecule, allowing for further functionalization and modification in downstream reactions.

Recent studies have highlighted the potential applications of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate in drug discovery and development. The compound has shown promising activity as a lead molecule in anti-cancer drug design due to its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, researchers have demonstrated that Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can selectively target and inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This property makes it a potential candidate for developing novel anti-cancer therapies with high specificity and reduced side effects.

In addition to its pharmaceutical applications, Ethyl (4-nitro-1H-pyrazol-1-y acetate has also gained attention in agrochemical research. The compound exhibits potent insecticidal activity against various agricultural pests, making it a promising candidate for developing eco-friendly pesticides. Recent experiments have shown that Ethyl (4-nitro-1H-pyrazol - y acetate can disrupt key metabolic pathways in insects, leading to their rapid demise without causing significant harm to non-target organisms or the environment.

The physical properties of Ethyl (4-nitro - y acetate also make it suitable for use in advanced materials science applications. For example, researchers have explored its potential as a precursor for synthesizing high-performance polymers and coatings with enhanced thermal stability and mechanical strength. The ability of Ethyl (4-nitro - y acetate to undergo polymerization under mild conditions has opened new avenues for developing sustainable materials for industrial use.

From an environmental standpoint, understanding the fate and behavior of Ethyl (4-nitro - y acetate is crucial for assessing its safety and sustainability. Recent studies have investigated its biodegradation pathways under various environmental conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This suggests that Ethyl (4-nitro - y acetate has a low environmental impact when properly managed and disposed of according to regulations.

In conclusion, Ethyl (4-nitro - y acetate is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with its reactivity and functional versatility, positions it as an important building block in organic synthesis. As research continues to uncover new insights into its properties and potential uses, Ethyl (4-nitro - y acetate is likely to play an increasingly significant role in advancing scientific innovation across various fields.

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Amadis Chemical Company Limited
(CAS:39753-81-6)Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
A873574
Purity:99%/99%
Quantity:5g/1g
Price ($):617.0/176.0
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